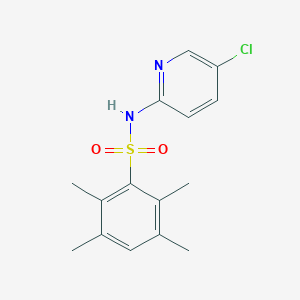
4-bromo-N-(5-chloro-2-pyridinyl)-3-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(5-chloro-2-pyridinyl)-3-ethoxybenzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has shown potential as an effective inhibitor of certain enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(5-chloro-2-pyridinyl)-3-ethoxybenzenesulfonamide involves binding to the active site of the target enzyme or protein. This binding prevents the enzyme or protein from carrying out its normal function, leading to inhibition of the biological process it is involved in.
Biochemical and Physiological Effects:
The compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-(5-chloro-2-pyridinyl)-3-ethoxybenzenesulfonamide in lab experiments is its high potency as an inhibitor. This allows for lower concentrations of the compound to be used, reducing the risk of non-specific effects. One limitation of using the compound is its potential for off-target effects. Careful control experiments are necessary to ensure that any observed effects are due to specific inhibition of the target enzyme or protein.
Direcciones Futuras
There are many potential future directions for research on 4-bromo-N-(5-chloro-2-pyridinyl)-3-ethoxybenzenesulfonamide. One direction is to explore its potential as a therapeutic agent for cancer and other diseases. Another direction is to investigate its effects on other enzymes and proteins, and to identify new targets for inhibition. Additionally, further research is needed to understand the potential off-target effects of the compound and to develop strategies to minimize these effects.
Métodos De Síntesis
The synthesis of 4-bromo-N-(5-chloro-2-pyridinyl)-3-ethoxybenzenesulfonamide involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 5-chloro-2-pyridinamine in the presence of a base. The reaction takes place at room temperature and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
The compound has been used extensively in scientific research as an inhibitor of certain enzymes and proteins. It has been shown to be effective in inhibiting the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. It has also been used as an inhibitor of the protein kinase CK2, which is involved in many cellular processes including cell growth and differentiation.
Propiedades
Nombre del producto |
4-bromo-N-(5-chloro-2-pyridinyl)-3-ethoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H12BrClN2O3S |
Peso molecular |
391.67 g/mol |
Nombre IUPAC |
4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12BrClN2O3S/c1-2-20-12-7-10(4-5-11(12)14)21(18,19)17-13-6-3-9(15)8-16-13/h3-8H,2H2,1H3,(H,16,17) |
Clave InChI |
SSQKLPOEIZHBLR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Br |
SMILES canónico |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)
![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226115.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226124.png)




![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)




